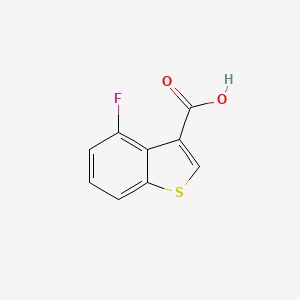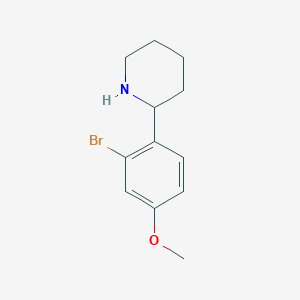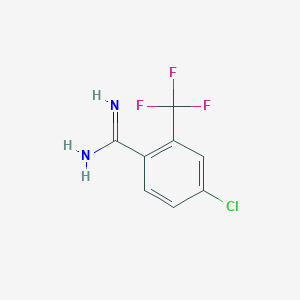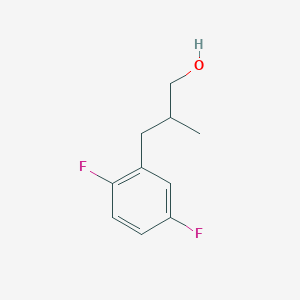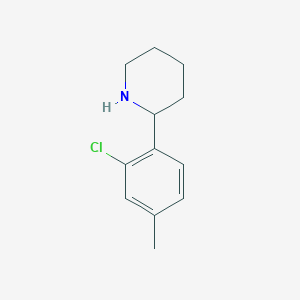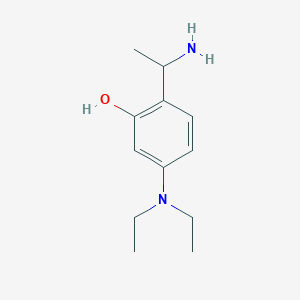
2-(1-Aminoethyl)-5-(diethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-5-(diethylamino)phenol is an organic compound that features both amino and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-(diethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3’-hydroxyacetophenone with diethylamine in the presence of a suitable catalyst to form the desired product . The reaction conditions typically include a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of engineered transaminase polypeptides. These biocatalysts have been shown to efficiently convert substrates like 3’-hydroxyacetophenone to the target compound with high enantiomeric excess and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)-5-(diethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino groups can produce primary amines.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-5-(diethylamino)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-(1-Aminoethyl)-5-(diethylamino)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the diethylamino group, resulting in different chemical properties.
5-(Diethylamino)phenol: Lacks the aminoethyl group, affecting its reactivity and applications.
2-(1-Aminoethyl)-5-(dimethylamino)phenol: Similar structure but with dimethylamino instead of diethylamino, leading to variations in its chemical behavior.
Uniqueness
2-(1-Aminoethyl)-5-(diethylamino)phenol is unique due to the presence of both aminoethyl and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H20N2O |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-5-(diethylamino)phenol |
InChI |
InChI=1S/C12H20N2O/c1-4-14(5-2)10-6-7-11(9(3)13)12(15)8-10/h6-9,15H,4-5,13H2,1-3H3 |
Clé InChI |
RNONUULRMXAZFQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
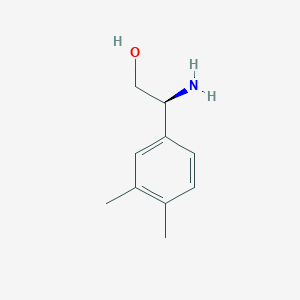
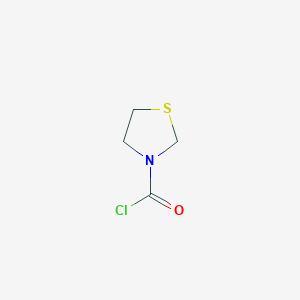
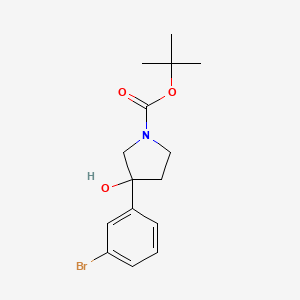
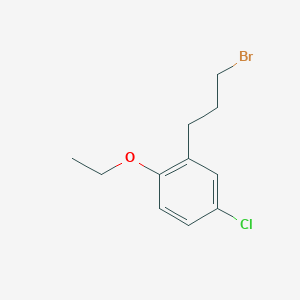

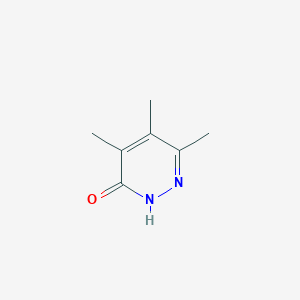
![N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B13565875.png)
